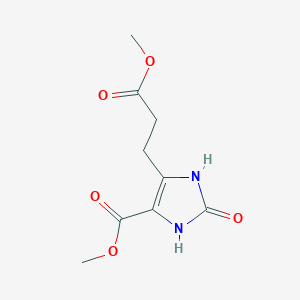
Methyl 5-(3-methoxy-3-oxopropyl)-2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(3-methoxy-3-oxopropyl)-2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate is a complex organic compound with a unique structure that includes an imidazole ring, a methoxy group, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-methoxy-3-oxopropyl)-2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a substituted imidazole with a methoxycarbonylating agent in the presence of a base. The reaction conditions often include refluxing in an organic solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(3-methoxy-3-oxopropyl)-2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
Methyl 5-(3-methoxy-3-oxopropyl)-2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 5-(3-methoxy-3-oxopropyl)-2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-(3-methoxy-3-oxopropyl)-2-furoate: Similar structure but with a furan ring instead of an imidazole ring.
Methyl 5-methyl-4-{(1E)-1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}furan-3-carboxylate: Contains a furan ring and a hydrazone group.
Uniqueness
Methyl 5-(3-methoxy-3-oxopropyl)-2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate is unique due to its imidazole ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
6333-19-3 |
|---|---|
Formule moléculaire |
C9H12N2O5 |
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
methyl 5-(3-methoxy-3-oxopropyl)-2-oxo-1,3-dihydroimidazole-4-carboxylate |
InChI |
InChI=1S/C9H12N2O5/c1-15-6(12)4-3-5-7(8(13)16-2)11-9(14)10-5/h3-4H2,1-2H3,(H2,10,11,14) |
Clé InChI |
VALGHEDNXDBWCU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=C(NC(=O)N1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



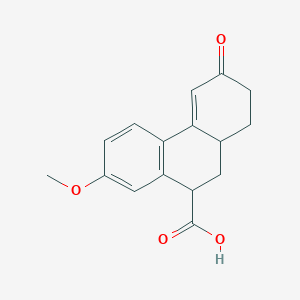
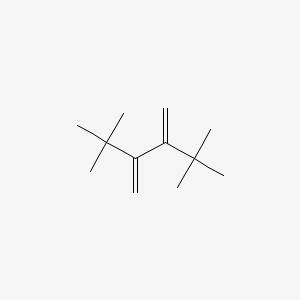
![N-[2-(2-methyl-5-nitro-imidazol-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14736286.png)
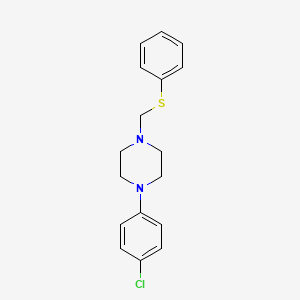
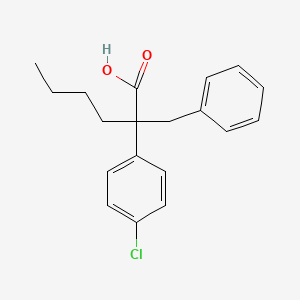
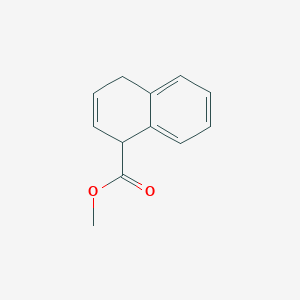

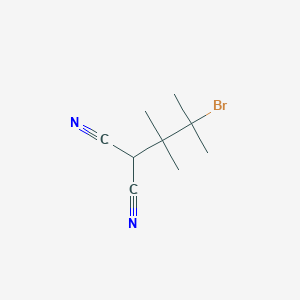

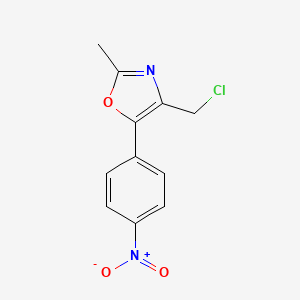
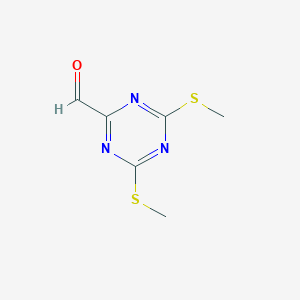
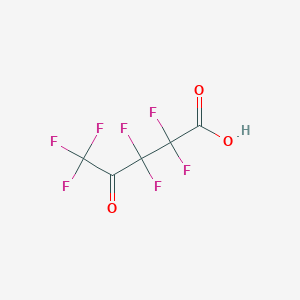
phosphaniumolate](/img/structure/B14736337.png)
